5-bromo-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide
Overview
Description
5-bromo-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide is an organic compound belonging to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, a condensation reaction between 2-aminophenol and aldehydes can produce 2-aryl benzoxazole derivatives using a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts, ionic liquid catalysts, and nanocatalysts to enhance the efficiency and yield of the reactions .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzoxazole derivatives .
Scientific Research Applications
5-bromo-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives are known to inhibit various enzymes and receptors, leading to their pharmacological effects . The presence of electron-withdrawing groups in the compound can enhance its antimicrobial activity by improving its interaction with microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-4-chloro-3-indolyl N-acetyl-β-D-galactosaminide
- 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
Uniqueness
5-bromo-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of both bromine and chlorine atoms, along with the benzoxazole and furan rings, contributes to its diverse biological activities .
Properties
IUPAC Name |
5-bromo-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrClN2O3/c1-10-2-3-11(19-23-14-9-12(21)4-5-15(14)26-19)8-13(10)22-18(24)16-6-7-17(20)25-16/h2-9H,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKZOMGIHKSARV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC=C(O4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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